2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Description

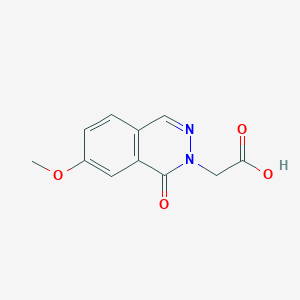

2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a phthalazinone derivative featuring a methoxy (-OCH₃) substituent at the 7-position of the phthalazine ring and an acetic acid moiety at the 2-position. The methoxy group may enhance solubility and influence electronic properties, while the acetic acid moiety could facilitate hydrogen bonding or metal coordination .

Properties

IUPAC Name |

2-(7-methoxy-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-3-2-7-5-12-13(6-10(14)15)11(16)9(7)4-8/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUJDCUINWLEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 7-methoxyphthalazinone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functional Group Transformations

The compound contains several functional groups that can participate in various chemical reactions:

-

Formation of Hydrazones : By reacting with aldehydes, the hydrazides derived from 2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can yield hydrazones through condensation reactions .

-

Formation of Schiff Bases : Similar to hydrazones, Schiff bases can be synthesized by condensing the hydrazides with carbonyl compounds under acidic or basic conditions .

Cytotoxicity and Biological Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this structure showed IC50 values ranging from low micromolar concentrations against HCT116 and MDA-MB-231 cells, indicating their potential as anticancer agents .

IC50 Values of Phthalazinone Derivatives

| Compound | IC50 (μM) against HCT116 | IC50 (μM) against MDA-MB-231 |

|---|---|---|

| 7c | 1.36 | 7.67 |

| 8b | 13.69 | 6.89 |

| 9 | 34.3 | >50 |

This table summarizes the cytotoxicity data for selected derivatives of this compound against different cancer cell lines .

Scientific Research Applications

2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis

Physicochemical Properties

*Calculated based on structural similarity.

Research Implications

- Drug Design : The 7-methoxy and 7-fluoro analogs warrant comparative studies to evaluate their pharmacokinetic and pharmacodynamic profiles.

- Synthetic Chemistry : Positional isomerism (e.g., 5-F vs. 7-F) could guide structure-activity relationship (SAR) optimizations.

- Safety : Fluoro-substituted compounds require stricter handling protocols than methoxy derivatives .

Biological Activity

2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, a compound with a unique phthalazinone structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(7-methoxy-1-oxophthalazin-2(1H)-yl)acetic acid

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 2059993-32-5

- Purity : ≥95% .

The biological activity of this compound can be attributed to its structural features, which include:

- Dihydrophthalazine moiety : Known for various biological activities including antimicrobial and anti-inflammatory effects.

- Methoxy and acetic acid groups : These enhance solubility and reactivity, potentially influencing interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls is a key factor in its antimicrobial action .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. In animal models, it demonstrated the ability to reduce inflammation markers, suggesting a role in managing inflammatory diseases .

Cytotoxicity and Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanisms may involve:

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of related phthalazinone derivatives found that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the potential use of such compounds in treating infections caused by resistant bacteria .

Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for 2-(7-Methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid?

- Methodological Answer : A two-step synthesis is typical: (1) Condensation of substituted phthalazines with acetic acid derivatives under basic conditions (e.g., KOH/ethanol), followed by (2) methoxylation using methyl iodide or dimethyl sulfate. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts. For multi-step protocols, intermediates should be purified via recrystallization (ethanol/water) to ensure >95% purity before proceeding .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Compare experimental shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) with density functional theory (DFT)-predicted values.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ peak alignment with theoretical mass (±0.001 Da).

- X-ray crystallography : Resolve crystal structure to verify substituent positions and hydrogen-bonding networks, as demonstrated for analogous phthalazine derivatives .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Utilize a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity ≥98% is acceptable for biological assays.

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Employ Gaussian 16 or similar software for:

- Transition state analysis : Identify energy barriers in methoxylation steps using B3LYP/6-31G(d) basis sets.

- Solvent effects : Simulate reaction kinetics in ethanol vs. DMF using the SMD solvation model.

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across ≥3 independent trials with internal controls.

- Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products.

- Structural analogs : Compare activity with derivatives (e.g., 6,7-dimethoxy variants) to isolate functional group contributions, as seen in neuroactive compound studies .

Q. What strategies address low yields in multi-step synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 bar) and temperature (25–60°C).

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (>80%) for condensation steps.

- Byproduct recycling : Isolate unreacted starting materials via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Data Reporting Recommendations

- Synthetic Data Tables : Include reaction yields, purity (HPLC), melting points, and spectral peaks (NMR, IR).

- Computational Parameters : Report basis sets, solvation models, and Gibbs free energy values (ΔG‡).

- Biological Assays : Specify IC50 values, error margins (±SEM), and positive/negative controls used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.